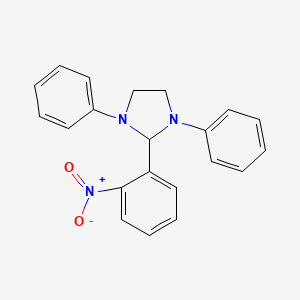

2-(2-Nitrophenyl)-1,3-diphenylimidazolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

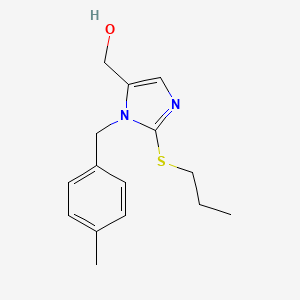

“2-(2-Nitrophenyl)-1,3-diphenylimidazolidine” is a complex organic compound. It likely contains a nitrophenol group, given the “2-Nitrophenyl” component of the name . Nitrophenols are compounds with the formula HOC6H4NO2 and are more acidic than phenol itself . They are often used in various organic transformations due to their multiple reactive sites .

Synthesis Analysis

While specific synthesis methods for “2-(2-Nitrophenyl)-1,3-diphenylimidazolidine” were not found, nitrophenols can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . A study also utilized 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) as a photoprotecting group to cage a primary amine initiator that is activated upon UV irradiation .

Applications De Recherche Scientifique

Synthesis and Characterization

- 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine and similar compounds have been synthesized and characterized, providing insights into their chemical structures and properties. For instance, Sedlák et al. (2005) explored the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones, offering details on their NMR spectra and structure, verified through X-ray diffraction (Sedlák et al., 2005).

Catalysis and Chemical Reactions

- Ryoda et al. (2008) investigated the optical resolution of related compounds and examined their catalysis ability in asymmetric Michael reactions, highlighting the potential of these compounds in facilitating and directing chemical reactions (Ryoda et al., 2008).

Photophysical Applications

- García-López et al. (2014) delved into the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, revealing their potential in organic light-emitting diodes. The study underscores the photophysical properties of these compounds, providing a foundation for their application in optoelectronic devices (García-López et al., 2014).

Antimicrobial and Antiprotozoal Properties

- Compounds similar to 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine have been synthesized and evaluated for their antimicrobial activities. Sanjeeva Reddy et al. (2010) synthesized linked heterocyclic compounds and tested them against various bacteria and fungi, showcasing their potential in combating microbial infections (Sanjeeva Reddy et al., 2010).

- Additionally, Ríos Martínez et al. (2015) investigated diphenyl-based bis(2-iminoimidazolidines) for their antiprotozoal properties, specifically targeting trypanosomiasis. The study provides insight into the structural modifications that can enhance the bioactivity of these compounds (Ríos Martínez et al., 2015).

Safety and Hazards

Orientations Futures

While specific future directions for “2-(2-Nitrophenyl)-1,3-diphenylimidazolidine” are not available, nitrophenols and their derivatives have potential in various fields due to their wide spectrum of biological activities . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc , and their use could be expanded to other areas.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as (3,4-dihydroxy-2-nitrophenyl) (phenyl)methanone, have been found to interact with enzymes like catechol o-methyltransferase .

Biochemical Pathways

Compounds with a similar (2-nitrophenyl)methanol scaffold have been shown to inhibit pqsd, a key enzyme in signal molecule biosynthesis in pseudomonas aeruginosa . This suggests that 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine might also interfere with similar biochemical pathways.

Result of Action

Based on the potential inhibition of key enzymes like pqsd, it might affect cell-to-cell communication in bacteria and display anti-biofilm activity .

Propriétés

IUPAC Name |

2-(2-nitrophenyl)-1,3-diphenylimidazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c25-24(26)20-14-8-7-13-19(20)21-22(17-9-3-1-4-10-17)15-16-23(21)18-11-5-2-6-12-18/h1-14,21H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUZRYJVLYMHQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966509 |

Source

|

| Record name | 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrophenyl)-1,3-diphenylimidazolidine | |

CAS RN |

5215-39-4 |

Source

|

| Record name | 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one](/img/structure/B2438159.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2438160.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2438161.png)

![N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2438162.png)

![N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2438164.png)

![4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2438167.png)

![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide](/img/structure/B2438168.png)

![5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2438169.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-methylpropanamide](/img/structure/B2438171.png)

![1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2438175.png)